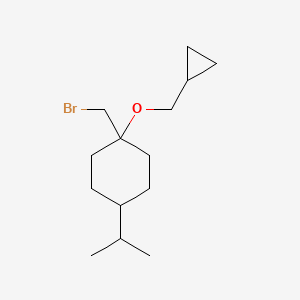
1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane is an organic compound that features a bromomethyl group, a cyclopropylmethoxy group, and an isopropyl group attached to a cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Attachment of the Cyclopropylmethoxy Group: This can be achieved through a Williamson ether synthesis, where cyclopropylmethanol reacts with a suitable halide.
Bromomethylation: The final step involves the bromomethylation of the cyclohexane ring, which can be done using bromine and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane can undergo various chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Elimination Reactions: The bromomethyl group can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield ethers, amines, or other functionalized derivatives.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for potential pharmaceutical applications.
Medicine: It could be explored as a lead compound for the development of new drugs.
Industry: The compound might be used in the production of materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study through techniques such as molecular docking and biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chloromethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(methoxy)-4-isopropylcyclohexane: Similar structure but with a methoxy group instead of cyclopropylmethoxy.
1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-methylcyclohexane: Similar structure but with a methyl group instead of isopropyl.
Uniqueness
1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane is unique due to the combination of its functional groups, which can impart specific chemical and physical properties. This uniqueness can make it valuable for certain applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C14H25BrO |
|---|---|
Poids moléculaire |
289.25 g/mol |
Nom IUPAC |
1-(bromomethyl)-1-(cyclopropylmethoxy)-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-11(2)13-5-7-14(10-15,8-6-13)16-9-12-3-4-12/h11-13H,3-10H2,1-2H3 |
Clé InChI |
DLKZPRGSWLRTLV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1CCC(CC1)(CBr)OCC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















